molecular formula C27H44O7S B1258266 eurysterol B sulfonic acid

eurysterol B sulfonic acid

Cat. No.: B1258266
M. Wt: 512.7 g/mol
InChI Key: QPVBWEUWNJWRLD-XPVUCKRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eurysterol B sulfonic acid (IUPAC name: 5α,6β-dihydroxy-8,19-epoxycholest-22E-en-3β-yl hydrogen sulfate) is a sulfated sterol derivative with the molecular formula C27H44O7S and a molecular weight of 512.28 g/mol . Classified under sterols (ST) with the notation ST 27:2;O4;S, it features a cholestane backbone modified with hydroxyl, epoxy, and sulfonic acid groups.

Properties

Molecular Formula

C27H44O7S

Molecular Weight

512.7 g/mol

IUPAC Name

[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(E,2R)-6-methylhept-3-en-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] hydrogen sulfate

InChI

InChI=1S/C27H44O7S/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25/h5,7,17-23,28-29H,6,8-16H2,1-4H3,(H,30,31,32)/b7-5+/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+/m1/s1

InChI Key

QPVBWEUWNJWRLD-XPVUCKRVSA-N

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)O)CO4)O)O)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)O)CO4)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Sterols

Eburicol (Lanosta-8,24(28)-dien-3β-ol)
  • Molecular Formula : C31H52O
  • Molecular Weight : 440.40 g/mol
  • Key Features: Lanostane skeleton with a double bond at C-8 and C-24(28); lacks sulfonic acid but has a hydroxyl group at C-3.
  • Biological Role : Common in fungi; involved in membrane structure and ergosterol biosynthesis .
14α-Methylfecosterol (14α-Methyl-5α-ergosta-8,24(28)-dien-3β-ol)
  • Molecular Formula : C29H48O
  • Molecular Weight : 412.37 g/mol
  • Key Features : Ergostane backbone with methyl substitution at C-14; hydroxyl group at C-3.
  • Biological Role : Intermediate in phytosterol biosynthesis; less polar than eurysterol B sulfonic acid due to absence of sulfonic acid .
Structural Differentiation
Feature This compound Eburicol 14α-Methylfecosterol
Core Structure Cholestane Lanostane Ergostane
Functional Groups 2×OH, 1×epoxy, 1×SO3H 1×OH 1×OH
Molecular Weight 512.28 440.40 412.37
Sulfur Content Present (SO3H) Absent Absent

Comparison with Sulfonic Acid Derivatives

Trinitrobenzene Sulfonic Acid (TNBS)
  • Molecular Formula : C6H3N3O9S
  • Molecular Weight : 257.10 g/mol
  • Key Features : Aromatic sulfonic acid with nitro groups; used experimentally to induce colitis in rodents via haptenization .
  • Contrast : Unlike eurysterol, TNBS lacks a sterol backbone and acts as a pro-inflammatory agent, whereas eurysterol’s sterol structure may modulate inflammation through receptor interactions.
Camphor Sulfonic Acid
  • Structure: Bicyclic monoterpene with sulfonic acid.
  • Applications : Chiral resolving agent in synthesis; rigid structure limits membrane permeability compared to eurysterol’s flexible sterol backbone .
Perfluorohexane Sulfonic Acid (PFHxS)
  • Molecular Formula : C6F13SO3H
  • Molecular Weight : 400.10 g/mol
  • Key Features : Fully fluorinated alkyl chain; persistent organic pollutant with bioaccumulative properties .
  • Contrast : PFHxS is synthetic and environmentally stable, whereas eurysterol’s natural sterol backbone may degrade more readily.

Pharmacopeial Sulfonamides and Sulfonic Acids

Sulfanilic Acid (4-Aminobenzenesulfonic Acid)
  • Molecular Formula: C6H7NO3S
  • Molecular Weight : 173.19 g/mol
USP Rosuvastatin Related Compound B
  • Molecular Formula : C38H45F2N6O9S2 (calcium salt)
  • Key Features : Statin derivative with sulfonamide and fluorophenyl groups; used in cholesterol-lowering therapies .
  • Contrast : Combines sulfonamide with a complex heterocyclic core, unlike eurysterol’s sterol-sulfonic acid hybrid.

Q & A

Q. How can researchers mitigate environmental risks when disposing of this compound waste?

  • Methodological Answer : Follow EPA guidelines for sulfonic acid disposal (40 CFR Part 261): neutralize with calcium carbonate, adsorb onto activated charcoal, and incinerate at ≥850°C. Monitor effluent for persistent sulfonate residues using EPA Method 1633 (LC-MS/MS, LOQ = 1 ppt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
eurysterol B sulfonic acid
Reactant of Route 2
eurysterol B sulfonic acid

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